molecular formula C24H24N2O7S B2866029 2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 863452-57-7

2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2866029
CAS No.: 863452-57-7
M. Wt: 484.52
InChI Key: GIXDXIZUDWVCIE-UHFFFAOYSA-N
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Description

This compound is a benzo[b][1,4]thiazepine derivative characterized by a seven-membered heterocyclic core containing sulfur and nitrogen. Key structural features include:

  • A 1,1-dioxido group on the thiazepine ring, indicating sulfone oxidation of the sulfur atom.
  • A 4-oxo group in the dihydrothiazepine ring, which may enhance hydrogen-bonding capacity.
  • An acetamide side chain at position 5, linked to a furan-2-ylmethyl group, introducing both polar (amide) and aromatic (furan) moieties.

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-1,1,4-trioxo-2,3-dihydro-1λ6,5-benzothiazepin-5-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O7S/c1-31-19-10-9-16(12-20(19)32-2)22-13-24(28)26(15-23(27)25-14-17-6-5-11-33-17)18-7-3-4-8-21(18)34(22,29)30/h3-12,22H,13-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXDXIZUDWVCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide , identified by CAS number 863452-48-6 , has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a benzo[b][1,4]thiazepine core with multiple functional groups that may contribute to its biological activity. The molecular formula is C26H26N2O6SC_{26}H_{26}N_{2}O_{6}S, and it has a molecular weight of approximately 494.6 g/mol .

PropertyValue
Molecular FormulaC26H26N2O6S
Molecular Weight494.6 g/mol
CAS Number863452-48-6

Anticancer Properties

Research indicates that compounds similar to the thiazepine structure exhibit anticancer activity . For instance, studies have shown that derivatives of thiazepines can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Cardiovascular Effects

Compounds with structural similarities to this thiazepine have been evaluated for their effects on cardiovascular systems. For example, certain thienothiadiazines have shown promise as voltage-dependent calcium channel blockers , which may suggest that our compound could also exhibit similar cardiovascular effects .

The proposed mechanisms of action for this compound include:

  • Calcium Channel Modulation : Similar compounds have been shown to block calcium channels in vascular smooth muscle cells, leading to decreased blood pressure without affecting heart rate .
  • Apoptosis Induction : The presence of the dimethoxyphenyl group may enhance the compound's ability to induce apoptosis in cancer cells by activating specific signaling pathways .

Case Studies and Research Findings

A notable study evaluated the effects of related compounds on zebrafish and mice models. Results indicated significant toxicity at higher doses but also highlighted the potential for therapeutic applications at lower concentrations .

Another research effort focused on the synthesis and evaluation of thiazepine derivatives demonstrated promising results in inhibiting tumor growth in vitro and in vivo . These findings underscore the need for further investigation into the specific biological activities of this compound.

Comparison with Similar Compounds

Research Findings and Implications

  • Sulfone vs. Thiazine/Thiazole: The sulfone group in the target compound enhances metabolic stability compared to non-oxidized sulfur analogs () but may reduce solubility .
  • Furan vs. Thiazole : The furan-2-ylmethyl group provides moderate lipophilicity, balancing the polar acetamide, whereas thiazole derivatives (–3) prioritize bulkier, charged side chains .
  • DHP vs. Thiazepine : While DHPs () are established in cardiovascular therapy, the target compound’s unique core positions it for exploration in neurological or inflammatory disorders .

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